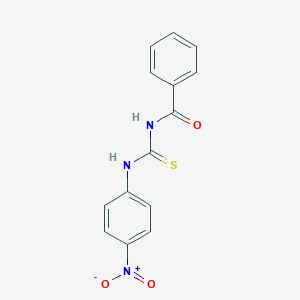

N-benzoyl-N'-(4-nitrophenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzoyl-N’-(4-nitrophenyl)thiourea is an organosulfur compound belonging to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical applications. This compound is characterized by the presence of a benzoyl group and a nitrophenyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(4-nitrophenyl)thiourea typically involves the reaction of benzoyl chloride with 4-nitrophenylthiourea. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-(4-nitrophenyl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-benzoyl-N’-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Common Reagents and Conditions

Substitution: Reagents like halides or nucleophiles in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: N-benzoyl-N’-(4-aminophenyl)thiourea.

Oxidation: Sulfonyl derivatives of N-benzoyl-N’-(4-nitrophenyl)thiourea.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

N-benzoyl-N'-(4-nitrophenyl)thiourea is characterized by the presence of a benzoyl group attached to a thiourea moiety, with a nitrophenyl substituent. Its molecular formula is C14H11N3O2S. The compound is synthesized through the reaction of benzoyl chloride with 4-nitrophenyl thiourea, typically employing methods such as the Schotten-Baumann reaction. Characterization techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to confirm its structure.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and T47D cells. In comparative studies, it demonstrated superior cytotoxicity compared to standard treatments like hydroxyurea, suggesting its potential as a lead compound in cancer therapy .

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal activities. Studies reveal that it can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The presence of the nitro group enhances its reactivity and binding affinity to biological targets, which may contribute to its antimicrobial efficacy .

Industrial Applications

This compound is being explored for use in the development of novel materials due to its unique chemical properties. Its ability to act as a reagent in various chemical reactions makes it valuable in organic synthesis and materials science. Additionally, derivatives of this compound are being studied for their potential use in agricultural applications as fungicides or herbicides .

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of this compound against MCF-7 and T47D cell lines, researchers found that the compound exhibited micromolar inhibitory concentrations, significantly outperforming hydroxyurea in both cell lines. The results were verified using multiple analytical techniques including NMR and mass spectrometry .

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial properties of this compound against various bacterial strains. The compound showed effective inhibition against both gram-positive and gram-negative bacteria, indicating its broad-spectrum antimicrobial activity. The study highlighted the importance of further exploring this compound's potential in developing new antibiotics amid rising antimicrobial resistance .

Mecanismo De Acción

The mechanism of action of N-benzoyl-N’-(4-nitrophenyl)thiourea involves its interaction with biological molecules. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for nerve function. The nitro group and thiourea moiety play significant roles in its binding affinity and inhibitory activity.

Comparación Con Compuestos Similares

Similar Compounds

- N-benzoyl-N’-(4-chlorophenyl)thiourea

- N-benzoyl-N’-(4-methylphenyl)thiourea

- N-benzoyl-N’-(4-aminophenyl)thiourea

Uniqueness

N-benzoyl-N’-(4-nitrophenyl)thiourea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an antibacterial and anticancer agent, making it a valuable compound for further research and development.

Actividad Biológica

N-benzoyl-N'-(4-nitrophenyl)thiourea is an organic compound notable for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores its mechanisms of action, relevant research findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a thiourea backbone with a benzoyl group and a nitrophenyl substituent. The presence of the nitro group significantly enhances its chemical reactivity and biological activity, making it a subject of interest in various fields.

| Property | Description |

|---|---|

| Molecular Formula | C11H10N2O3S |

| Functional Groups | Benzoyl group, nitrophenyl group, thiourea moiety |

| Physical State | Solid |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Notably, it has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. The binding affinity of the compound is influenced by both the nitro and thiourea groups, allowing it to block active sites on target enzymes effectively.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various pathogens. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 20 | 16 µg/mL |

| Bacillus subtilis | 18 | 24 µg/mL |

These findings confirm the compound's potential as a lead candidate for developing new antibacterial agents .

Antifungal Activity

This compound also demonstrates antifungal properties. It has been effective against common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism may involve the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

Research Findings on Antifungal Activity

A study investigating the antifungal effects revealed:

| Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | 22 | 32 µg/mL |

| Aspergillus niger | 19 | 40 µg/mL |

The results highlight the compound's broad-spectrum antifungal activity, suggesting its potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy against several cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549). The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Anticancer Efficacy

In vitro studies have demonstrated:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis via caspase activation |

| PC-3 | 15 | Inhibition of cell proliferation |

| A549 | 18 | Disruption of mitochondrial function |

These findings indicate that this compound could be developed further as an anticancer agent .

Propiedades

IUPAC Name |

N-[(4-nitrophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c18-13(10-4-2-1-3-5-10)16-14(21)15-11-6-8-12(9-7-11)17(19)20/h1-9H,(H2,15,16,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMGBGAUFCFJGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.